molecular formula C11H16O3 B033774 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester CAS No. 82428-30-6

2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester

Cat. No. B033774
CAS RN: 82428-30-6
M. Wt: 196.24 g/mol
InChI Key: FYYIUODUDSPAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 3,4-Epoxyhexyl methacrylate, is a chemical substance that has been subject to reporting for significant new uses . It is also known by its CAS number 82428-30-6 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.24 . It has a density of 1.079 , a boiling point of 275°C , and a flash point of 110°C . The vapor pressure is 19-89hPa at 20-50°C .

Scientific Research Applications

Interpenetrating Polymer Networks (IPNs)

This compound is used in the production of Interpenetrating Polymer Networks (IPNs) . IPNs are two or more chemically different networks which are at least partially interlaced on a polymer scale . They can be formed simultaneously or sequentially .

Sound and Vibration Damping Materials

IPNs have applications as sound- and vibration-damping materials over a broad temperature and frequency range . The glass transition in these materials is relatively broad and leads to materials that can absorb energy .

Impact Resistant Materials

IPNs are also used in the production of impact resistant materials . These materials are designed to withstand high impact forces, making them suitable for use in a variety of applications.

Membranes and Ion-Exchange Resins

IPNs can be used to create membranes and ion-exchange resins . These materials are often used in filtration systems and water treatment processes.

Coatings and Encapsulants

The compound is used in the production of coatings and encapsulants . These materials are used to protect and preserve a wide range of products, from electronics to food items.

Biomedical Applications

In the biomedical field, IPNs are used as bearers of medicines . They can be designed to release drugs at a controlled rate, improving the effectiveness of treatments.

Hydrogels

IPNs can also be used to create hydrogels . These water-absorbent materials have a wide range of applications, from wound dressings to contact lenses.

Materials for Optics

Finally, IPNs have applications in the field of optics . They can be used to create materials with specific optical properties, such as lenses and optical fibers.

Safety And Hazards

This compound is subject to reporting for significant new uses, including protection in the workplace . It is recommended to avoid inhalation, ingestion, or skin contact, and appropriate protective gloves, glasses, and masks should be worn when handling it . If contact occurs, it should be washed off immediately with plenty of water, and medical assistance should be sought if necessary .

properties

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-7(2)11(12)13-6-8-3-4-9-10(5-8)14-9/h8-10H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYIUODUDSPAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

128703-08-2
Record name 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128703-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701002678
Record name (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester

CAS RN

82428-30-6
Record name 7-Oxabicyclo[4.1.0]hept-3-ylmethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82428-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxabicyclo[4.1.0]hept-3-ylmethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 8 liter, 4 necked flask equipped with a thermometer, cooling jacket, stirring means and drip funnel was charged with 200 g of cyclohexen-4-ylmethyl methacrylate produced in Step A and 1200 ml of methylene chloride. The reactants were cooled to a temperature below 10° C. A solution of 263.6 g of m-chloroperbenzoic acid (80% purity, Kishida Chemicals) in 2800 ml of methylene chloride was added thereto dropwise over 3 hours and then allowed to react for additional 3 hours with stirring. After the reaction, an amount of 10% aqueous solution of sodium sulfite was added to the reaction mixture and allowed to react at room temperature for 1 hour to decompose unreacted perbenzoate. After having confirmed the absence of perbenzoate using starch-iodine indicator paper, the reaction mixture was washed with 1000 ml of an aqueous solution containing 81 g of sodium carbonate and then with an amount of saline successively. Thereafter the mixture was dried over magnesium sulfate and evaporated under reduced pressure with addition of 40 mg of p-methoxyquinone as a polymerization inhibitor to remove the solvent. 206 g of crude product of the titled compound was obtained. Yied: 95% of theory.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
263.6 g
Type
reactant
Reaction Step Two
Quantity
2800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
perbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
perbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
starch iodine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.